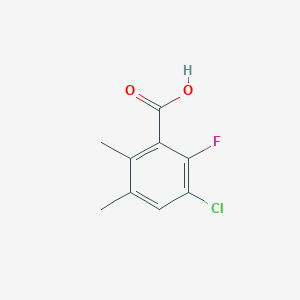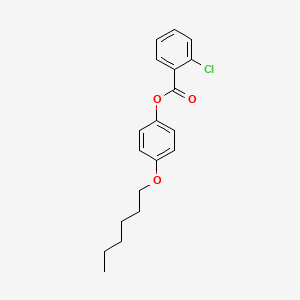![molecular formula C27H34N2O3S2 B2486677 N-(アダマンタン-1-イル)-6-[(5Z)-5-[(4-メトキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ヘキサンアミド CAS No. 303792-98-5](/img/structure/B2486677.png)
N-(アダマンタン-1-イル)-6-[(5Z)-5-[(4-メトキシフェニル)メチリデン]-4-オキソ-2-スルファニリデン-1,3-チアゾリジン-3-イル]ヘキサンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE is a complex organic compound that features a unique combination of adamantane, thiazolidine, and methoxyphenyl groups
科学的研究の応用
N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE typically involves multiple steps. One common approach includes the following steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantyl halide reacts with the thiazolidine intermediate.
Formation of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The adamantane and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve strong acids or bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE involves its interaction with specific molecular targets. The adamantane group is known for its ability to interact with hydrophobic pockets in proteins, while the thiazolidine ring can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(ADAMANTAN-1-YL)ACETAMIDE: Similar structure but lacks the thiazolidine and methoxyphenyl groups.
N-ADAMANTAN-1-YL-4-METHYL-BENZAMIDE: Contains an adamantane group but differs in the aromatic substitution pattern.
N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-OXALAMIDE: Similar thiazolidine structure but with different substituents.
Uniqueness
N-(ADAMANTAN-1-YL)-6-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]HEXANAMIDE is unique due to its combination of adamantane, thiazolidine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O3S2/c1-32-22-8-6-18(7-9-22)14-23-25(31)29(26(33)34-23)10-4-2-3-5-24(30)28-27-15-19-11-20(16-27)13-21(12-19)17-27/h6-9,14,19-21H,2-5,10-13,15-17H2,1H3,(H,28,30)/b23-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDHASCVFQUSH-UCQKPKSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
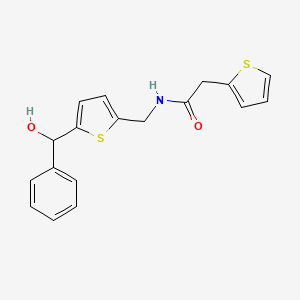
![1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2486596.png)
![(E)-1-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime](/img/structure/B2486598.png)
![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)
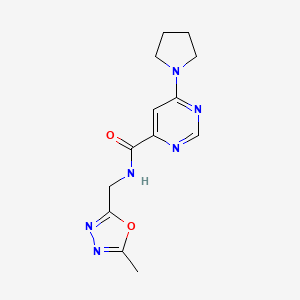
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)
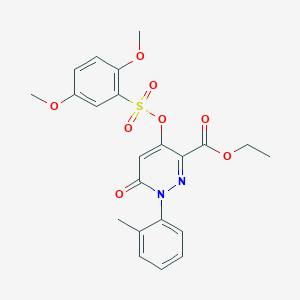
![1,3,8,8-tetramethyl-5-(3-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2486605.png)
![6-Tert-butyl-2-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2486608.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2486609.png)
![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2486610.png)
![1-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-5-(propan-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2486615.png)
